Sodium hydroxide monohydrate

Descripción general

Descripción

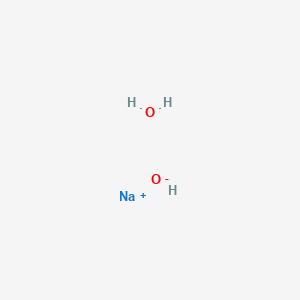

Sodium hydroxide monohydrate, also known as sodium hydrate hydroxide, is an inorganic compound with the chemical formula NaOH·H₂O. It is a white, crystalline solid that is highly soluble in water, forming a strongly alkaline solution. This compound is widely used in various industrial and laboratory applications due to its strong basic properties and ability to neutralize acids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium hydroxide monohydrate can be synthesized by the controlled hydration of anhydrous sodium hydroxide. The process involves the careful addition of water to sodium hydroxide to form the monohydrate without generating excessive heat, which can lead to the formation of higher hydrates or dissolution into a solution .

Industrial Production Methods: The industrial production of sodium hydroxide typically involves the electrolysis of brine (sodium chloride solution) in the chlor-alkali process. This process produces sodium hydroxide, chlorine gas, and hydrogen gas. The sodium hydroxide solution obtained is then concentrated and crystallized to form this compound .

Types of Reactions:

Neutralization: this compound reacts with acids to form salts and water. For example, its reaction with hydrochloric acid produces sodium chloride and water.

Saponification: It reacts with fats and oils to produce soap and glycerol.

Precipitation: It can precipitate metal hydroxides from their salts, such as the formation of aluminum hydroxide from aluminum salts.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used in neutralization reactions.

Fats and Oils: Used in saponification reactions under heating conditions.

Metal Salts: Aluminum sulfate, copper sulfate, and iron chloride are used in precipitation reactions.

Major Products:

Salts: Sodium chloride, sodium sulfate, and sodium nitrate.

Soaps: Sodium salts of fatty acids.

Metal Hydroxides: Aluminum hydroxide, copper hydroxide, and iron hydroxide

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

Sodium hydroxide monohydrate is a white crystalline solid that is highly soluble in water. It dissociates into sodium ions (Na⁺) and hydroxide ions (OH⁻), making it a strong base with a high pH. The presence of water in its monohydrate form enhances its reactivity while maintaining stability under standard conditions.

Major Applications

The applications of this compound can be categorized into several key areas:

Chemical Manufacturing

- Neutralizing Agent : It is widely used to neutralize acids in various chemical processes, including the production of sodium salts and other inorganic chemicals .

- Catalyst : In biodiesel production, sodium hydroxide acts as a catalyst for the transesterification of triglycerides with methanol, facilitating the conversion of fats into biodiesel .

Pulp and Paper Industry

- Pulping Process : this compound is crucial in the pulping process to extract cellulose from wood, making it an essential component in paper manufacturing. Approximately 56% of sodium hydroxide produced is utilized by this industry .

Food Processing

- Food Preparation : It is used in food processing applications such as chocolate production, caramel coloring, and the treatment of olives and pretzels to enhance texture and flavor .

Water Treatment

- pH Regulation : Sodium hydroxide is employed in water treatment plants for pH adjustment and to neutralize acidic waste streams, ensuring safe discharge into the environment .

Textile Industry

- Fabric Treatment : It is utilized in the textile industry for processes such as mercerization, which enhances the dyeing properties of cotton fibers .

Data Table: Applications Overview

| Application Area | Specific Use | Industry Impact |

|---|---|---|

| Chemical Manufacturing | Neutralizing agent, catalyst for biodiesel | Essential for various chemical syntheses |

| Pulp and Paper | Cellulose extraction from wood | Major consumer of sodium hydroxide |

| Food Processing | Chocolate production, olive treatment | Enhances food quality |

| Water Treatment | pH regulation, neutralization | Protects aquatic environments |

| Textile Industry | Mercerization of cotton | Improves dye uptake |

Case Study 1: Biodiesel Production

In a study conducted by researchers at a major university, this compound was used as a catalyst for transesterification reactions to produce biodiesel from waste cooking oils. The results indicated that the use of NaOH·H₂O significantly improved the yield of biodiesel compared to other catalysts, demonstrating its effectiveness in renewable energy applications.

Case Study 2: Pulping Process Optimization

A leading paper manufacturing company implemented this compound in its pulping process to enhance cellulose extraction efficiency. The findings revealed that optimizing NaOH·H₂O concentrations led to a 20% increase in pulp yield while reducing processing time by 15%. This case highlights the economic benefits of using this compound in industrial applications.

Mecanismo De Acción

Sodium hydroxide monohydrate exerts its effects primarily through its strong alkalinity. In aqueous solution, it dissociates into sodium ions and hydroxide ions. The hydroxide ions can break chemical bonds, particularly in proteins and lipids, leading to their denaturation and hydrolysis. This property makes it effective in saponification, neutralization, and cleaning processes .

Comparación Con Compuestos Similares

Potassium hydroxide (KOH): Similar strong base with comparable uses in industry and research.

Calcium hydroxide (Ca(OH)₂): Used in construction, water treatment, and as a food additive.

Lithium hydroxide (LiOH): Employed in battery production and carbon dioxide scrubbing.

Uniqueness: Sodium hydroxide monohydrate is unique due to its high solubility in water and its ability to form a strongly alkaline solution. It is also more commonly used in industrial applications compared to other hydroxides due to its cost-effectiveness and availability .

Actividad Biológica

Sodium hydroxide monohydrate (NaOH·H₂O), commonly known as caustic soda, is a highly alkaline compound widely used in various industrial applications. Its biological activity primarily relates to its corrosive properties and potential toxic effects on living tissues. This article provides a detailed overview of the biological activity of this compound, including its toxicity, irritant effects, and case studies illustrating its impact on human health.

This compound is a white crystalline solid that readily absorbs moisture from the air. It is produced through the electrolysis of sodium chloride solutions or by reacting sodium carbonate with calcium hydroxide. The compound dissociates in aqueous solutions to yield sodium ions (Na⁺) and hydroxide ions (OH⁻), resulting in a highly alkaline environment with a pH typically around 13 .

Toxicological Profile

The biological activity of this compound is primarily characterized by its corrosive nature, which can lead to severe injuries upon contact with skin, eyes, or mucous membranes. The following sections summarize key findings regarding its toxicity and irritant effects.

1. Corrosivity and Irritation

- Skin Contact : Sodium hydroxide solutions can cause deep tissue burns and necrosis. In studies involving human volunteers, concentrations as low as 0.5% were shown to be irritants, while higher concentrations led to severe skin damage . In animal studies, exposure to 2M (8%) and 4M (16%) solutions resulted in significant blistering and necrosis .

- Eye Exposure : Direct contact with sodium hydroxide can lead to severe eye injuries, including corneal damage and potential blindness. In experimental studies, application of 2% and 8% solutions caused mild to severe irritation in rabbits .

- Inhalation Risks : Inhalation of aerosols from concentrated solutions can result in respiratory tract irritation and long-term lung damage. Workers exposed to sodium hydroxide mists reported symptoms such as throat irritation and reactive airways dysfunction syndrome (RADS) .

2. Ingestion Toxicity

Ingestion of sodium hydroxide can result in catastrophic injuries to the gastrointestinal tract. Case studies reveal severe outcomes:

- A case where a 42-year-old female ingested approximately 30 mL of a 16% solution resulted in transmural necrosis of the esophagus and required surgical intervention .

- Another report documented a 14-year-old boy suffering from mediastinal emphysema and purulent pleuritis after ingesting a concentrated solution, leading to fatal complications .

Case Studies

The following table summarizes notable case studies documenting the effects of sodium hydroxide exposure:

| Case Study | Description | Outcome |

|---|---|---|

| Case 1 | A 42-year-old female ingested 30 mL of 16% NaOH | Transmural necrosis of the esophagus; required surgery |

| Case 2 | A 14-year-old boy ingested a concentrated solution | Mediastinal emphysema; fatal complications during surgery |

| Case 3 | Worker exposed to concentrated NaOH at an aluminum plant | Fatal burn injuries due to dermal exposure |

Genetic Toxicity

Research indicates that sodium hydroxide does not exhibit mutagenic activity under standard testing conditions. In vitro tests on bacterial strains (Ames test) showed no evidence of mutagenicity without metabolic activation. However, some chromosomal aberrations were observed when metabolic activation was present, suggesting that the effects may be due to changes in pH rather than direct mutagenicity .

Propiedades

IUPAC Name |

sodium;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.2H2O/h;2*1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJWASZNUJCEKT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635808 | |

| Record name | Sodium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.012 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12200-64-5 | |

| Record name | Sodium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caustic soda monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of the quaternary phase diagram in understanding Sodium hydroxide monohydrate's behavior in concrete?

A1: The quaternary phase diagram for Na2O-CaO-SiO2-H2O, which includes this compound, is crucial for understanding the complex chemical interactions within concrete. [] This diagram illustrates the compositional relationships between various compounds, including this compound, calcium hydroxide, and sodium-substituted calcium silicate hydrate. Importantly, the diagram reveals that under specific conditions found in concrete pore solutions, the formation of a quaternary compound (approximately 0.25Na2O · CaO · SiO2· 3H2O) is favored. This quaternary compound's presence can contribute to the occurrence of alkali-silica reaction (ASR), a detrimental reaction that can lead to concrete deterioration. [] Therefore, understanding the phase equilibria represented in this diagram is essential for predicting and mitigating ASR in concrete structures.

Q2: What unique structural features of this compound were revealed by X-ray and neutron diffraction studies?

A2: X-ray and neutron diffraction studies on this compound (NaOH · H2O) and its deuterated analogue (NaOD · D2O) revealed intriguing hydrogen bonding patterns within its crystal structure. [, ] The compound exhibits a layered structure with repeating units of … /O Na O O Na O/ …. Strong hydrogen bonds are formed between hydroxide ions (OH-) acting as acceptors and water molecules, creating a continuous, one-dimensional chain-like structure. [] These strong hydrogen bonds are characterized by O…O distances of 2.66 Å and 2.69 Å. Additionally, weaker "bridge bonds" with an O…O distance of 3.18 Å connect these layers, contributing to the overall stability of the crystal lattice. [] This unique combination of strong and weak hydrogen bonding contributes to the distinct properties of this compound.

Q3: How is this compound utilized in the extraction of alkali from natural resources like trona?

A3: this compound plays a key role in the alkali extraction process from trona, a naturally occurring sodium carbonate-rich mineral. [] In this process, an aqueous solution of Sodium hydroxide (7.3%) acts as a solvent, effectively dissolving the crude trona. This dissolution step is crucial for separating valuable alkali components from the raw mineral. Subsequently, evaporative crystallization at 100°C yields this compound crystals. These crystals can then be calcined to produce dense soda ash (sodium carbonate), a vital industrial chemical. [] This application highlights the practical significance of this compound in resource extraction and chemical manufacturing.

Q4: What phase transitions does this compound undergo at elevated temperatures?

A4: this compound undergoes several phase transitions as temperature increases. [] Differential thermal analysis, high-temperature microscopy, and X-ray diffraction studies have been instrumental in characterizing these transitions. Initially, the compound melts, followed by the expulsion of any entrapped water at higher temperatures. [] A significant structural change occurs as α-sodium hydroxide transitions to β-sodium hydroxide. Finally, β-sodium hydroxide reaches its melting point. Understanding these phase transitions and the temperature ranges at which they occur is crucial for various applications involving this compound, particularly in processes operating at elevated temperatures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.